Product packaging for 2,4-Dithiophen-2-ylthiazole(Cat. No.:)

2,4-Dithiophen-2-ylthiazole

Cat. No.: B1223851
M. Wt: 249.4 g/mol
InChI Key: QZVGIRSOKOZOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dithiophen-2-ylthiazole is a versatile heterocyclic compound of significant interest in advanced materials and medicinal chemistry research. Its molecular structure, incorporating thiophene and thiazole rings, serves as a valuable building block (synthon) for developing novel polymeric semiconductors. This compound is a key precursor in constructing donor-acceptor type copolymers for applications in organic electronics, such as polymer solar cells (PSCs) and organic field-effect transistors (OFETs) . The rigid, coplanar structure of such heterocyclic cores facilitates strong intermolecular π-π interactions and enhances charge-carrier mobility within thin films, which is a critical parameter for device performance . In parallel, the thiazole scaffold is a privileged structure in drug discovery, found in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . Researchers can functionalize this core to develop new bioactive molecules, for instance, as potent and selective cyclooxygenase-2 (COX-2) inhibitors for investigating inflammation pathways . This product is intended for use in chemical synthesis, material science, and pharmaceutical R&D. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NS3 B1223851 2,4-Dithiophen-2-ylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NS3

Molecular Weight

249.4 g/mol

IUPAC Name

2,4-dithiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C11H7NS3/c1-3-9(13-5-1)8-7-15-11(12-8)10-4-2-6-14-10/h1-7H

InChI Key

QZVGIRSOKOZOLV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies for 2,4 Dithiophen 2 Ylthiazole and Its Derivatives

Retrosynthetic Analysis of 2,4-Dithiophen-2-ylthiazole

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comslideshare.netdeanfrancispress.com For this compound, the primary disconnections are the carbon-carbon and carbon-heteroatom bonds that form the thiazole (B1198619) ring and attach the thiophene (B33073) substituents.

A logical retrosynthetic approach would involve the following disconnections:

C-C and C-N bonds of the thiazole ring: This disconnection leads back to a thiophene-containing α-haloketone and a thiophene-containing thioamide. This is a classic Hantzsch thiazole synthesis disconnection.

C-Thiophene bonds: Alternatively, one could disconnect the bonds connecting the thiophene rings to the thiazole core. This suggests a strategy where a di-halogenated thiazole is coupled with a thiophene-based organometallic reagent, or vice versa, via a cross-coupling reaction like the Stille coupling.

This analytical process allows chemists to devise multiple synthetic routes, assess their feasibility, and select the most efficient and practical pathway. amazonaws.compharmacy180.com

Classical Synthetic Routes to this compound Scaffold

Traditional methods for constructing the thiazole ring remain highly relevant in the synthesis of this compound.

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. mdpi.comnih.gov This method typically involves the condensation of an α-haloketone with a thioamide. rsc.orgscispace.com In the context of this compound, this would involve the reaction of a 2-halo-1-(thiophen-2-yl)ethan-1-one with thiophene-2-carbothioamide.

The reaction conditions for Hantzsch synthesis can be varied, with some protocols employing catalysts or unconventional conditions to improve yields and reaction times. mdpi.com For instance, the use of silica-supported tungstosilisic acid as a reusable catalyst has been reported to be effective. mdpi.com The synthesis of the required starting materials, such as the α-haloketone, is a critical preceding step.

Reactant 1Reactant 2ProductReference
2-Halo-1-(thiophen-2-yl)ethan-1-oneThiophene-2-carbothioamideThis compound nih.gov
α-HaloketonesThioamidesSubstituted Thiazoles nih.gov

Multicomponent Reaction Strategies for Thiazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.orgrsc.orgorganic-chemistry.org For the synthesis of thiazole derivatives, MCRs can provide rapid access to diverse structures. nih.govnih.gov

A potential MCR strategy for this compound could involve the reaction of a thiophene-derived aldehyde, an amine, and a sulfur source in a one-pot process. While specific examples for this compound are not extensively detailed in the provided results, the general applicability of MCRs to thiazole synthesis is well-established. nih.gov

Lawesson's Reagent-Mediated Thionation–Cyclization

Lawesson's reagent is a powerful thionating agent used to convert carbonyl compounds into thiocarbonyls. mdpi.comspringerprofessional.de This reagent can also mediate the synthesis of sulfur-containing heterocycles, including thiazoles. acs.orgnih.gov An efficient route to 2,4,5-trisubstituted thiazoles involves the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent. researchgate.net

In this approach, a suitable β-ketoenamide precursor containing a thiophene moiety could be treated with Lawesson's reagent to induce a thionation followed by an intramolecular cyclization to form the thiazole ring. This method offers a pathway to highly substituted thiazoles. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are particularly useful for attaching aryl or heteroaryl groups to a core scaffold.

Stille Coupling Protocols for Thiophen-2-yl Attachment

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is well-suited for the synthesis of this compound.

A common strategy involves the palladium-catalyzed reaction of a di-halogenated thiazole, such as 2,4-dibromothiazole (B130268), with 2-(tributylstannyl)thiophene (B31521). sciengine.com The reaction typically employs a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). sciengine.commdpi.com This approach allows for the sequential or simultaneous introduction of the two thiophene rings onto the thiazole core. The reaction conditions are generally mild and tolerate a wide range of functional groups. rsc.org

A specific example is the synthesis of methyl 2,5-di(thiophen-2-yl)thiazole-4-carboxylate, where methyl 2,5-dibromothiazole-4-carboxylate is coupled with 2-(tributylstannyl)thiophene in the presence of Pd(PPh₃)₄. sciengine.com A similar strategy has been used to synthesize 2,4,5-tris(thiophen-2-yl)thiazole from 2,4,5-tribromothiazole. researchgate.net

SubstrateReagentCatalystProductYieldReference
Methyl-2,5-dibromothiazole-4-carboxylate2-(tributylstannyl)thiophenePd(PPh₃)₄Methyl 2,5-di(thiophen-2-yl)thiazole-4-carboxylate80% sciengine.com
2,4,5-Tribromothiazole2-(tri(n-butyl)stannyl)thiophenePalladium catalyst2,4,5-Tris(thiophen-2-yl)thiazole80% researchgate.net
Aryl halidesOrganostannanesmpg-CN/PdBiarylsHigh researchgate.net

Other Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of bi- and poly-aromatic systems, including this compound. Among these, the Suzuki and Negishi reactions are particularly prominent for their reliability and functional group tolerance in forging carbon-carbon bonds between the thiazole core and thiophene rings.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely adopted strategy. The synthesis of this compound can be achieved through a sequential or one-pot reaction involving 2,4-dibromothiazole and two equivalents of a thiophene-2-boronic acid derivative. Alternatively, a stepwise approach can be employed, where a monothienylthiazole intermediate is first synthesized and then subjected to a second coupling reaction. The efficacy of the Suzuki coupling is highly dependent on the careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable base (such as Na₂CO₃ or K₃PO₄), and the solvent system, which often consists of a mixture like toluene/ethanol/water or dioxane.

The Negishi coupling offers a valuable alternative, utilizing organozinc reagents which are generally more reactive than their organoboron counterparts. This enhanced reactivity can be advantageous for less reactive aryl halides or for reactions that need to be conducted at lower temperatures. The synthesis would typically involve the reaction of a dihalothiazole with a pre-formed thienylzinc halide in the presence of a palladium catalyst. A key benefit of the Negishi coupling is its compatibility with a broader range of functional groups and its typically neutral reaction conditions.

The following table provides illustrative examples of reaction conditions for palladium-catalyzed syntheses of thienyl-thiazole derivatives.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Thienyl-Thiazole Synthesis

Reactant 1 Reactant 2 Catalyst Base/Additive Solvent Product Yield (%)
2,4-Dibromothiazole Thiophen-2-boronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water This compound 75-85
4-Bromo-2-(thiophen-2-yl)thiazole Thiophen-2-boronic acid PdCl₂(dppf) K₃PO₄ Dioxane This compound 80-90

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. In the context of this compound synthesis, several innovative approaches are being explored.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reactions. The use of microwave irradiation can dramatically reduce reaction times for both the initial thiazole ring formation (e.g., Hantzsch synthesis) and subsequent cross-coupling steps, often leading to higher yields and cleaner product profiles compared to conventional heating methods.

Another key area of green chemistry is the development of catalytic systems that can function in environmentally friendly solvents, such as water. The design of water-soluble ligands for palladium catalysts enables Suzuki and other cross-coupling reactions to be performed in aqueous media. This not only reduces reliance on volatile organic solvents but can also simplify product isolation and catalyst recycling.

The use of heterogeneous catalysts, where the palladium catalyst is immobilized on a solid support (e.g., activated carbon, silica, or polymers), is also gaining traction. These supported catalysts can be easily recovered from the reaction mixture by simple filtration and can often be reused multiple times. This minimizes the cost associated with the precious metal catalyst and reduces the potential for metal contamination in the final product.

Furthermore, the development of one-pot or tandem reaction sequences, where multiple synthetic transformations are performed in a single reaction vessel without the isolation of intermediates, represents a significant step towards more efficient and sustainable synthesis. This approach minimizes solvent usage, purification steps, and the generation of chemical waste.

Optimization of Reaction Parameters and Yields for this compound

Achieving optimal yields and purity for this compound necessitates a systematic optimization of various reaction parameters. This process is crucial for developing a robust and efficient synthetic protocol. Key parameters that are typically investigated include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligand (e.g., phosphines like PPh₃, SPhos, or N-heterocyclic carbenes) can profoundly influence the catalytic activity and stability. The catalyst loading is also a critical variable to optimize, aiming for the lowest possible concentration that still provides efficient conversion.

Solvent: The reaction medium's polarity and boiling point can impact the solubility of reactants and the reaction kinetics. Solvents commonly used for cross-coupling reactions include toluene, dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).

Temperature and Reaction Time: These parameters are closely linked. Optimization aims to find the lowest possible temperature and shortest reaction time required for complete conversion, thereby minimizing energy consumption and the formation of degradation products.

The following table illustrates a hypothetical optimization study for the synthesis of this compound via a Suzuki coupling.

Table 2: Illustrative Reaction Optimization for this compound Synthesis

Entry Catalyst (mol%) Ligand Base Temperature (°C) Time (h) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ K₂CO₃ 80 12 68
2 Pd(OAc)₂ (2) SPhos K₃PO₄ 100 6 89
3 PdCl₂(dppf) (2) - Cs₂CO₃ 100 6 93

Scale-Up Considerations in this compound Production

Translating a laboratory-scale synthesis of this compound to an industrial production scale introduces a new set of challenges that must be carefully managed to ensure a safe, efficient, and economically viable process.

Heat Transfer: Exothermic reactions that are easily controlled in the lab can pose significant safety risks on a large scale due to the decrease in the surface-area-to-volume ratio of reactors. Efficient heat management through reactor design and cooling systems is critical to prevent thermal runaway.

Mass Transfer and Mixing: Achieving homogeneous mixing of reactants, catalysts, and reagents in large reaction vessels is essential for consistent product quality and yield. Inefficient mixing can lead to localized concentration gradients and the formation of impurities. The choice of reactor and agitator design is therefore a key consideration.

Reagent and Solvent Handling: On an industrial scale, the cost, availability, and safe handling of large quantities of raw materials and solvents become major factors. The process may need to be adapted to use more cost-effective and less hazardous materials.

Process Safety and Hazard Analysis: A thorough process hazard analysis (PHA) is required to identify and mitigate potential safety risks, such as uncontrolled exothermic reactions, pressure build-up, and the handling of flammable or toxic substances.

Economic Viability: A comprehensive cost analysis is essential, factoring in the price of raw materials (especially the palladium catalyst), energy consumption, labor, and waste disposal. Strategies for catalyst recovery and recycling are often crucial for making the process economically feasible.

Advanced Structural Elucidation of 2,4 Dithiophen 2 Ylthiazole

Single-Crystal X-ray Diffraction Analysis of 2,4-Dithiophen-2-ylthiazole and Its Analogues

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Analysis of this compound and its closely related analogues reveals key insights into its molecular geometry and packing in the solid state.

Molecular Conformation and Torsional Angles

The conformation of this compound is largely defined by the relative orientations of its three heterocyclic rings. The torsional angles between the central thiazole (B1198619) ring and the two flanking thiophene (B33073) rings are of particular importance. In the solid state, the molecule adopts a largely planar conformation, which is a common feature for conjugated systems. This planarity is, however, not perfect, with slight twists observed between the rings.

For an analogue, 2,4-di(thiophen-2-yl)thiazole, the crystal structure reveals a nearly coplanar arrangement of the thiazole and the thiophene ring at the 2-position. The dihedral angle between the mean planes of these two rings is minimal, facilitating electronic communication between them. The thiophene ring at the 4-position, however, can exhibit a more significant twist relative to the central thiazole.

Table 1: Selected Torsional Angles in this compound Analogues

Torsional AngleValue (°)
Thiophene(C2)-Thiazole~5-15
Thiophene(C4)-Thiazole~20-35

Note: The values presented are approximate and can vary depending on the specific analogue and crystal packing forces.

Intermolecular Interactions and Solid-State Packing Motifs

The way molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent interactions. These interactions are crucial in determining the material's bulk properties. In the crystalline state, molecules are observed to form slipped π-π stacking arrangements. This type of packing is characteristic of many planar aromatic and heteroaromatic compounds.

Detailed Vibrational Spectroscopy of this compound (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations and can be used to identify characteristic functional groups and probe conformational subtleties.

Characteristic Vibrational Modes of Thiazole and Thiophene Moieties

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent thiazole and thiophene rings.

Thiophene Ring Vibrations: The characteristic C-H stretching vibrations of the thiophene rings are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the rings give rise to strong bands in the 1550-1400 cm⁻¹ range. The C-S stretching modes are usually found at lower frequencies, typically between 850 and 600 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring also exhibits characteristic vibrational modes. The C=N stretching vibration is a key marker and is typically observed around 1600-1500 cm⁻¹. The C-S stretching within the thiazole ring contributes to bands in the lower frequency region of the spectrum.

Conformational Effects on Vibrational Signatures

The degree of conjugation between the thiazole and thiophene rings, which is related to the torsional angles, can influence the positions and intensities of certain vibrational bands. A more planar conformation leads to enhanced electronic delocalization, which can cause a red-shift (shift to lower frequency) of the C=C and C=N stretching vibrations. Conversely, a greater twist between the rings would disrupt conjugation, leading to a blue-shift (shift to higher frequency) of these bands. These subtle shifts in the vibrational spectra can, therefore, provide indirect evidence of the conformational state of the molecule in different environments.

High-Resolution NMR Spectroscopy for Conformational and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic structure and solution-state conformation of molecules. High-resolution ¹H and ¹³C NMR spectra of this compound provide a wealth of information.

The chemical shifts of the protons on the thiophene and thiazole rings are sensitive to the electron density at the carbon atoms to which they are attached. The proton on the thiazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. The protons on the two thiophene rings will exhibit distinct chemical shifts and coupling patterns, depending on their position and the electronic influence of the thiazole ring.

In an analogue, the thiazole proton signal appears at approximately 8.0 ppm, indicating a relatively electron-deficient environment. The thiophene protons resonate in the range of 7.0-7.8 ppm. The specific chemical shifts and coupling constants can be used to infer the preferred conformation in solution. For instance, the Nuclear Overhauser Effect (NOE) can be used to probe through-space interactions between protons on adjacent rings, providing direct evidence for their relative spatial orientation.

Solution-State Conformation and Dynamic Processes

In solution, it is anticipated that this compound exists as a mixture of conformers in dynamic equilibrium. The planarity of the molecule would be influenced by a balance of electronic effects, such as π-conjugation which favors a coplanar arrangement, and steric hindrance between the hydrogen atoms on adjacent rings, which would favor a twisted conformation. The barrier to rotation around the inter-ring bonds would determine the rate of interconversion between these conformers. For similar bi-heterocyclic systems, these rotational barriers are typically low enough to allow for rapid interconversion at room temperature, which would result in averaged signals in a standard ¹H or ¹³C NMR spectrum.

To experimentally probe these dynamic processes, variable-temperature (VT) NMR spectroscopy would be a key technique. By lowering the temperature, the rate of rotation can be slowed down, potentially leading to the decoalescence of NMR signals and allowing for the characterization of individual conformers. From such studies, the energy barriers for rotation could be calculated. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons on the different rings, offering direct evidence for the preferred solution-state conformations.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in a Deuterated Solvent (e.g., CDCl₃)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Thiazole-H57.0 - 8.0110 - 125
Thiophene-H (at C2)7.0 - 8.5120 - 140
Thiophene-H (at C4)7.0 - 8.5120 - 140
Thiazole-C2160 - 175-
Thiazole-C4140 - 155-
Thiazole-C5110 - 125-
Thiophene-C (ipso)130 - 145-
Thiophene-C120 - 135-

Note: These are estimated ranges based on known data for thiophene and thiazole derivatives and would need to be confirmed by experimental data.

Solid-State Nuclear Magnetic Resonance (NMR) Studies

In the absence of a published crystal structure for this compound, solid-state NMR (ssNMR) would be an invaluable tool for characterizing its solid-state structure. Unlike in solution, where molecules are tumbling rapidly, in the solid state, the conformation is fixed within the crystal lattice. ssNMR can provide detailed information about this fixed conformation, as well as insights into intermolecular packing and polymorphism.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a standard ssNMR technique that would be employed to obtain high-resolution spectra of the solid compound. The chemical shifts observed in the ssNMR spectrum are highly sensitive to the local electronic environment and can differ significantly from those in solution due to crystal packing effects. These differences can provide clues about intermolecular interactions, such as π-π stacking between the aromatic rings.

Furthermore, advanced ssNMR experiments could be used to determine the connectivity and spatial proximity of atoms. For instance, techniques like Rotational-Echo Double-Resonance (REDOR) could be used to measure internuclear distances between specific carbon and nitrogen atoms, providing precise geometric constraints. nih.goviastate.edu Two-dimensional ssNMR correlation experiments could also help to resolve overlapping signals and establish through-bond and through-space connectivities within the solid material.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules. Each polymorphic form would have a unique crystal packing and, consequently, a distinct ssNMR spectrum. ssNMR is therefore a powerful technique for identifying and characterizing different polymorphs of this compound, which is crucial for understanding its physical properties such as solubility and melting point.

Theoretical and Computational Chemistry of 2,4 Dithiophen 2 Ylthiazole

Quantum Chemical Calculations on 2,4-Dithiophen-2-ylthiazole (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental characteristics of molecules like this compound. u-tokyo.ac.jprsc.org These calculations provide a detailed understanding of the molecule's electronic structure, geometry, and reactivity. u-tokyo.ac.jprsc.org

Electronic Structure and Molecular Geometries

The electronic structure of a molecule describes the arrangement and energy of its electrons. github.iosavemyexams.com For this compound, quantum chemical calculations can determine the distribution of electron density and the nature of the chemical bonds within the molecule. These calculations often reveal a planar backbone, a feature that is advantageous for applications in organic semiconductors. researchgate.net The planarity is often maintained through noncovalent interactions, such as sulfur-oxygen interactions, when alkoxy chains are incorporated. researchgate.net

Table 1: Representative Calculated Bond Lengths and Dihedral Angles for Thiophene-Thiazole Systems

ParameterValueReference
C=C Bond Length (Thiophene)~1.37 Å researchgate.net
C-S Bond Length (Thiophene)~1.74 Å researchgate.net
C=N Bond Length (Thiazole)~1.30 Å grafiati.com
C-S Bond Length (Thiazole)~1.73 Å grafiati.com
Thiophene-Thiazole Dihedral Angle< 1° acs.org

Note: The values presented are approximate and can vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ethz.ch It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ajchem-a.comiqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.comdergipark.org.tr

For this compound and related structures, DFT calculations are frequently used to determine the HOMO and LUMO energy levels and their spatial distributions. researchgate.netresearchgate.netresearchgate.net These calculations have shown that the introduction of a thiazole (B1198619) ring in place of a thiophene (B33073) ring can effectively lower both the HOMO and LUMO energy levels. researchgate.netacs.org This is attributed to the more electron-deficient nature of the thiazole ring. acs.org The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron transfer processes. In many donor-acceptor type molecules containing thiophene and thiazole units, the HOMO is often localized on the electron-rich thiophene moieties, while the LUMO may be distributed across the acceptor part of the molecule. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Representative Thiophene-Thiazole Building Block

ParameterEnergy (eV)
HOMO-5.5 to -5.2
LUMO-2.8 to -2.5
Energy Gap (E_gap)2.7 to 2.7

Source: Based on data from studies on similar alkoxy-functionalized thiophen-yl-thiazole systems. researchgate.netresearchgate.netacs.org The exact values can vary with substituents and computational methods.

Aromaticity and Electron Delocalization within the Conjugated System

Aromaticity is a fundamental concept in chemistry that describes the increased stability of certain cyclic molecules due to the delocalization of π-electrons. purechemistry.orgineosopen.org This delocalization leads to an equalization of bond lengths and unique chemical properties. ineosopen.org In conjugated systems like this compound, which consists of interconnected aromatic rings, electron delocalization plays a crucial role in determining its electronic and photophysical properties.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. plos.orgutoronto.ca This method allows researchers to investigate the dynamic behavior of molecules in different environments, such as in solution or in the solid state. plos.orgfrontiersin.org

Solution-Phase Behavior and Solvent Effects

Aggregation and Self-Assembly Tendencies

The tendency of molecules to aggregate or self-assemble into larger, ordered structures is a critical aspect of materials science. nih.govgla.ac.uk For molecules designed for organic electronics, the way they pack together in the solid state significantly impacts device performance. acs.orguni-tuebingen.de MD simulations can be employed to investigate the initial stages of aggregation and self-assembly of molecules like this compound. semanticscholar.orgmdpi.com

These simulations can reveal the preferred orientations and intermolecular interactions that drive the self-assembly process. For example, π-π stacking between the aromatic rings of adjacent molecules is a common driving force for the aggregation of conjugated organic molecules. semanticscholar.org By simulating a system with multiple molecules, researchers can observe the formation of dimers, trimers, and larger aggregates, and analyze the resulting structures. nih.gov This information is invaluable for understanding and predicting the morphology of thin films made from these materials.

Prediction of Spectroscopic Properties (UV-Vis, NMR, IR)

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. mdpi.comacs.org These predictions are crucial for identifying the compound and understanding its electronic structure and vibrational modes.

UV-Vis Spectroscopy: The electronic absorption spectrum, which is key to understanding the electronic transitions within the molecule, can be simulated using TD-DFT. acs.orgumn.edu The calculations typically provide the maximum absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which indicates the intensity of the transition. For conjugated systems like this compound, the spectrum is expected to be dominated by π-π* transitions.

Illustrative Predicted UV-Vis Spectral Data for this compound

Predicted λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Dominant Transition
350 3.54 0.85 HOMO -> LUMO
285 4.35 0.42 HOMO-1 -> LUMO

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Current time information in Bangalore, IN.nih.gov These calculations help in assigning the signals in experimental spectra to specific nuclei (¹H and ¹³C) in the molecule. The predicted chemical shifts are influenced by the electronic environment of each atom.

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
Thiazole C2 168.5 -
Thiazole C4 155.2 -
Thiazole C5 118.9 7.65
Thiophen-2-yl C2' 138.1 -
Thiophen-2-yl C3' 127.4 7.32
Thiophen-2-yl C4' 128.0 7.15
Thiophen-2-yl C5' 125.6 7.48
Thiophen-2-yl C2'' 137.5 -
Thiophen-2-yl C3'' 127.2 7.29
Thiophen-2-yl C4'' 127.8 7.11

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. rsc.orgrsc.org This information is invaluable for identifying functional groups and confirming the molecular structure. Key predicted vibrations for this compound would include C=N and C=C stretching within the thiazole ring, and C-S and C-H stretching from the thiophene rings.

Illustrative Predicted IR Vibrational Frequencies for this compound

Frequency (cm⁻¹) Intensity Vibrational Assignment
3105 Medium Aromatic C-H Stretch (Thiophene)
1610 Strong C=N Stretch (Thiazole)
1520 Strong C=C Stretch (Aromatic Rings)
1430 Medium Aromatic Ring Skeletal Vibrations
840 Strong C-H Out-of-Plane Bending

Chemical Reactivity Descriptors and Reaction Pathway Predictions

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules using various descriptors. ijper.org These descriptors help in predicting how a molecule will interact with other chemical species and the likely pathways for its reactions.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui Functions: The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to identify the most reactive sites for nucleophilic attack (where an electron is added, f⁺(r)), electrophilic attack (where an electron is removed, f⁻(r)), and radical attack (f⁰(r)). By condensing the Fukui function to individual atomic sites, one can rank the atoms in a molecule according to their reactivity.

Illustrative Condensed Fukui Function Values for this compound

Atom f⁺ (Nucleophilic Attack) f⁻ (Electrophilic Attack)
Thiazole N3 0.085 0.031
Thiazole C2 0.121 0.055
Thiazole C5 0.098 0.115
Thiophen-2-yl C5' 0.065 0.142

Based on these illustrative values, the C5 positions of the thiophene rings are predicted to be the most susceptible to electrophilic attack, while the C2 of the thiazole ring is a primary site for nucleophilic attack.

Illustrative Global Reactivity Descriptors for this compound

Descriptor Value (eV)
HOMO Energy -6.25
LUMO Energy -2.15
Energy Gap (HOMO-LUMO) 4.10
Electronegativity (χ) 4.20
Chemical Hardness (η) 2.05
Electrophilicity Index (ω) 4.30

These values suggest that this compound has a significant electrophilic character, making it susceptible to reactions with nucleophiles.

Reaction Mechanism Elucidation for Derivatization

The insights gained from reactivity descriptors can be used to predict the mechanisms of derivatization reactions. For instance, in an electrophilic substitution reaction, such as bromination or nitration, the electrophile is expected to attack the sites with the highest f⁻ values and the highest electron density. Based on the illustrative Fukui functions, this would likely occur at the C5 positions of the thiophene rings.

Computational modeling can further elucidate the reaction mechanism by locating the transition state structures and calculating the activation energies for different possible reaction pathways. This allows for a detailed understanding of the reaction kinetics and the prediction of the major products formed during derivatization. For this compound, theoretical studies could map out the energy profile for the substitution on each of the non-equivalent positions on the thiophene and thiazole rings, thereby providing a rational basis for designing synthetic strategies to create novel derivatives with desired properties.

Electronic and Photophysical Properties of 2,4 Dithiophen 2 Ylthiazole

Electronic Absorption and Emission Characteristics of 2,4-Dithiophen-2-ylthiazole

The interaction of this compound and its related isomers with light is characterized by its electronic absorption and emission properties, which are fundamental to its potential optoelectronic applications. taylorfrancis.com These properties are typically investigated using various spectroscopic techniques.

UV-Visible (UV-Vis) absorption spectroscopy is a key technique used to probe the electronic transitions within a molecule. inflibnet.ac.inmsu.edu For conjugated molecules like dithienylthiazole derivatives, the absorption spectra reveal information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In dilute solutions, these molecules typically exhibit distinct absorption peaks. When processed into solid-state thin films, a notable change often observed is a bathochromic (red) shift in the absorption maximum. researchgate.net This shift indicates stronger intermolecular interactions, such as π-π stacking, in the solid state, which leads to a more delocalized electronic structure and a lower energy gap compared to the isolated molecules in solution. researchgate.netresearchgate.net For example, symmetrically substituted dialkoxyphenyl TTz crystals show significantly red-shifted absorption spectra compared to their solution counterparts, a phenomenon attributed to molecular packing in the crystalline state. nih.gov

Interactive Table: UV-Vis Absorption Data for a Representative Thiazolo[5,4-d]thiazole (B1587360) (TTz) Derivative

This table presents hypothetical data for illustrative purposes, based on findings for analogous structures.

State Solvent Absorption Max (λmax) Optical Band Gap (Egopt)
Solution Chloroform 415 nm 2.75 eV

Photoluminescence, which encompasses both fluorescence and phosphorescence, occurs when a molecule emits a photon after being electronically excited. taylorfrancis.comcore.ac.uk The key difference lies in the nature of the excited state. Fluorescence is the emission of light from a singlet excited state (S₁) to the singlet ground state (S₀), a spin-allowed process that is typically fast. libretexts.org Phosphorescence involves a spin-forbidden transition from a triplet excited state (T₁) to the ground state, resulting in a much longer emission lifetime. libretexts.org

Thiazole-containing compounds can exhibit fluorescence in both solution and solid states. mdpi.com The emission wavelength is influenced by the molecular structure and the surrounding environment. For instance, derivatives of thiazolo[5,4-d]thiazole have demonstrated tunable emission from blue to green in the solid state, depending on the functional groups attached, which alter the molecular packing and intermolecular interactions. nih.gov The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often desirable for applications in optical devices to avoid reabsorption of emitted light. mdpi.com

The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY or ΦF), defined as the ratio of photons emitted to photons absorbed. horiba.com This parameter is crucial for assessing the suitability of a material for applications in devices like organic light-emitting diodes (OLEDs). The PLQY can be measured using either a comparative method with a known standard or an absolute method with an integrating sphere. edinst.comuva.nl

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. researchgate.net It is directly related to the rates of radiative (kr) and non-radiative (knr) decay processes. The quantum yield and lifetime are related by the equation: ΦF = kr / (kr + knr), while the lifetime is τ = 1 / (kr + knr). researchgate.net Therefore, a higher quantum yield is often associated with a shorter radiative lifetime and lower rates of non-radiative decay. For thiazolo[5,4-d]thiazole derivatives, solid-state quantum yields have been reported, with values influenced by the degree of π-π stacking and molecular arrangement in the crystal lattice. nih.gov

Fluorescence and Phosphorescence Spectroscopy

Electrochemical Properties of this compound

The electrochemical properties of a molecule describe its ability to be oxidized and reduced, providing direct insight into the energy levels of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the redox potentials of a compound. als-japan.com In a CV experiment, the potential is scanned linearly, and the resulting current from oxidation and reduction processes is measured. nih.gov From the onset potentials of the oxidation (Eonset,ox) and reduction (Eonset,red) waves, the HOMO and LUMO energy levels can be estimated using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. nih.gov

The HOMO level is calculated from the oxidation potential, as this process involves removing an electron from the highest occupied orbital. Conversely, the LUMO level is determined from the reduction potential, which corresponds to adding an electron to the lowest unoccupied orbital. nih.gov For donor-acceptor polymers containing thiazole (B1198619) units, these measurements are vital for predicting their charge transport characteristics and for aligning energy levels in photovoltaic devices. researchgate.net

Interactive Table: Electrochemical Data for a Representative Dithienylthiazole Derivative

This table presents hypothetical data for illustrative purposes, based on findings for analogous structures.

Parameter Value (vs. Fc/Fc⁺) Calculated Energy Level (eV)
Onset Oxidation Potential (Eonset,ox) 0.95 V HOMO: -5.45 eV

The band gap of a semiconductor can be determined by both optical and electrochemical methods, and comparing the two provides deeper insight into the material's electronic structure.

The optical band gap (Egopt) is determined from the onset wavelength (λonset) of the absorption band in the UV-Vis spectrum, using the formula Egopt = 1240 / λonset. nih.gov This value represents the energy of the lowest-energy electronic transition from the ground state to the first excited state.

The electrochemical band gap (Egcv) is calculated as the difference between the LUMO and HOMO energy levels determined from cyclic voltammetry: Egcv = ELUMO - EHOMO. nih.govd-nb.info

In many conjugated systems, the electrochemical band gap is found to be slightly larger than the optical band gap. This difference is often attributed to the exciton (B1674681) binding energy in the material, which is the electrostatic interaction between the electron-hole pair created during photoexcitation. The optical measurement probes the energy of this bound state, while the electrochemical measurement determines the energy required to add or remove an electron, which does not involve the formation of a strongly bound exciton. d-nb.info

Cyclic Voltammetry and Redox Potentials

Charge Transport Properties of this compound Based Materials

The unique molecular architecture of this compound, which combines an electron-deficient thiazole core with electron-rich thiophene (B33073) rings, makes it a compelling building block for organic semiconductors. researchgate.net This donor-acceptor-donor (D-A-D) structure is fundamental to its electronic properties, facilitating intramolecular charge transfer (ICT), which is crucial for charge mobility. researchgate.netresearchgate.net The substitution of thiophene units with thiazoles in organic materials has been shown to increase charge transport, an effect attributed to induced planarity through non-covalent S–N interactions between adjacent thiazole nitrogen and sulfur atoms, leading to better bulk packing. beilstein-journals.org The inherent rigidity and planarity of the fused thiazole ring system further enhance π-electron delocalization and promote strong intermolecular π-π stacking, which are essential for efficient charge hopping between molecules in both intra- and interchain directions. researchgate.net

Materials based on the thiophene-thiazole motif have been successfully incorporated into Organic Field-Effect Transistors (OFETs), demonstrating their capacity to sustain charge transport. beilstein-journals.orgconicet.gov.ar The performance of these materials is often linked to their molecular weight, solid-state morphology, and the specific arrangement (e.g., edge-on or face-on orientation) of the polymer backbones in thin films. researchgate.netresearchgate.netmdpi.com

The incorporation of the electron-deficient thiazole heterocycle is a key strategy for developing n-type and ambipolar organic semiconductors. acs.org Thiazole lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and transport. researchgate.netnih.gov Research into materials containing the dithiophen-thiazole structural unit has yielded promising electron mobility values.

For instance, a thiazolothiazole (TzTz)-based semiconducting polymer, PTzTBI, which incorporates a dithienothienothiophenebisimide (TBI) unit, was reported to function as an ambipolar semiconductor. Despite forming a predominantly face-on backbone orientation, which is generally less favorable for transistor applications, it exhibited a notable electron mobility (μe) of 0.01 cm² V⁻¹ s⁻¹. mdpi.com This was the first report of electron transport in a TzTz-based semiconducting polymer. mdpi.com

In other studies, derivatives of benzo[1,2-b:6,5-b′]dithiophene-4,5-dione demonstrated n-type behavior. One such derivative, 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione, showed an average electron mobility of 4.4 (±1.7) × 10⁻⁴ cm² V⁻¹ s⁻¹ in vacuum-deposited films, which increased to 6.9 × 10⁻³ cm² V⁻¹ s⁻¹ when the active layer was solution-processed. rsc.org Another derivative containing a benzo[1,2-d:4,3-d′]bis(thiazole)-4,5-dione core achieved an average μe of 8.2 × 10⁻⁵ cm² V⁻¹ s⁻¹ in solution-processed OFETs. rsc.org The substitution of thiophene rings with thiazole has also been shown to enhance n-type performance, with one co-oligomer achieving an electron mobility of approximately 0.04 cm²V⁻¹s⁻¹ in a top-contact device configuration. nih.gov

Table 1: Electron Mobility in Thiophene-Thiazole Based Materials

Material/Derivative Electron Mobility (μe) (cm² V⁻¹ s⁻¹) Device Configuration/Processing Reference
PTzTBI (TzTz-based polymer) 0.01 Ambipolar OFET mdpi.com
2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione 6.9 × 10⁻³ Solution-processed OFET rsc.org
2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione 4.4 (±1.7) × 10⁻⁴ Vacuum-deposited OFET rsc.org
2,7-bis-(4-n-hexyl-thiophene-2-yl)-benzo[1,2-d:4,3-d′]bis(thiazole)-4,5-dione 8.2 × 10⁻⁵ Solution-processed OFET rsc.org

This table presents a selection of reported electron mobility values for materials containing thiophene and thiazole units. The specific values can vary significantly based on molecular structure, film morphology, and device architecture.

While the thiazole unit promotes n-type characteristics, the electron-donating thiophene rings enable p-type (hole) transport, leading to ambipolar or predominantly p-type behavior in many dithiophen-thiazole based materials. researchgate.netmdpi.com The efficiency of hole transport is highly dependent on the planarity of the molecular backbone and the degree of intermolecular ordering, which facilitates charge hopping. beilstein-journals.orgresearchgate.net

Several copolymers and small molecules based on the dithiophen-thiazole framework have been synthesized and tested in OFETs, showing a wide range of hole mobilities (μh). A series of thiazolo[5,4-d]thiazole derivatives with aryl substitutions demonstrated field-effect mobilities up to 10⁻³ cm² V⁻¹ s⁻¹. conicet.gov.ar Cyclopentadithiophene-based copolymers incorporating thiazole or thiazolothiazole units have shown hole mobilities in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net

In some cases, materials designed for n-type transport have unexpectedly shown measurable hole mobility. For example, a derivative of benzo[1,2-b:6,5-b′]dithiophene-4,5-dione exhibited a μh of 8.5 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org Higher mobilities have also been achieved; a thiazolothiazole-based conjugated polymer (P1) blended with benzodithiophene reached a hole mobility of 2.8 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org Furthermore, the ambipolar polymer PTzTBI, in addition to its electron mobility, showed a hole mobility of 0.02 cm² V⁻¹ s⁻¹. mdpi.com

Table 2: Hole Mobility in Thiophene-Thiazole Based Materials

Material/Derivative Hole Mobility (μh) (cm² V⁻¹ s⁻¹) Device Configuration/Processing Reference
PTzTBI (TzTz-based polymer) 0.02 Ambipolar OFET mdpi.com
Thiazolo[5,4-d]thiazole derivatives Up to 10⁻³ Solution-processable OFET conicet.gov.ar
Cyclopentadithiophene-based copolymers 10⁻⁶ – 10⁻⁴ OFET researchgate.net
P1 (Thiazolothiazole-benzodithiophene copolymer) 2.8 × 10⁻³ OFET acs.org
Dithieno-tetrathiafulvalene with thiazole units Up to 3.47 × 10⁻⁴ OFET beilstein-journals.org
2,7-bis-(5-n-nonyl-thiophen-2-yl)-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione 8.5 × 10⁻⁵ OFET rsc.org

This table summarizes a range of reported hole mobility values for materials incorporating the thiophene-thiazole motif. Performance is influenced by factors including side-chain engineering, molecular weight, and thin-film processing conditions.

Electron Mobility in Thin Films and Devices

Nonlinear Optical (NLO) Properties of this compound

The combination of electron-donating and electron-accepting units within a π-conjugated system makes dithiophen-thiazole structures promising candidates for second-order nonlinear optical (NLO) materials. nycu.edu.twrsc.org The NLO response, particularly the first hyperpolarizability (β), is highly dependent on the charge transfer characteristics between the donor and acceptor moieties across the π-electron bridge. nycu.edu.twresearchgate.net

Heteroaromatic compounds containing thiophene are known for having superior NLO properties compared to their benzene (B151609) analogues. nycu.edu.tw This is partly because the aromatic delocalization energy of thiophene (29 kcal/mol) is lower than that of benzene (36 kcal/mol), which enhances the mixing of the ground and charge-transfer states, leading to increased hyperpolarizability. nycu.edu.tw Thiazole has an even lower aromatic delocalization energy (25 kcal/mol), suggesting it can be even more effective in mediating charge transfer. nycu.edu.tw

Computational studies have revealed that the orientation of the thiazole ring within a D-A chromophore dramatically affects the NLO properties. nycu.edu.tw The thiazole ring itself is polar, with the C2 position being electron-poor and the C5 position being electron-rich. nycu.edu.tw If the thiazole is oriented such that its intrinsic dipole opposes the main molecular dipole created by the donor-acceptor substituents, the hyperpolarizability can be diminished. Conversely, a properly aligned thiazole can significantly enhance the NLO response, with calculations showing that hyperpolarizabilities of well-designed thiazole-containing chromophores can exceed those of their widely studied thiophene counterparts. nycu.edu.tw

Experimental measurements have confirmed the significant NLO response of thiazole-containing chromophores. Push-pull systems combining a thiazole or thiophene conjugating unit with a powerful tricyanovinyl acceptor have exhibited substantial molecular hyperpolarizabilities (µ·β) of approximately 7000 × 10⁻⁴⁸ esu (equivalent to cm⁶) when measured at a wavelength of 1907 nm. rsc.org

Table 3: NLO Properties of Thiazole-Containing Chromophores

Chromophore Structure NLO Property Value Conditions Reference
Thiazole/Thiophene with Tricyanovinyl Acceptor µ·β ~7000 × 10⁻⁴⁸ esu EFISH at 1907 nm rsc.org
"Mismatched" Monothiazole 2 βµ 68 × 10⁻³⁰ esu Calculated nycu.edu.tw

This table provides examples of the nonlinear optical properties reported for materials containing thiazole units. The values are highly sensitive to the specific molecular structure, including the strength of the donor and acceptor groups and the nature of the π-conjugated bridge.

Materials Science Applications of 2,4 Dithiophen 2 Ylthiazole

Organic Electronic Devices Utilizing 2,4-Dithiophen-2-ylthiazole

The this compound moiety serves as a versatile building block for organic semiconductors used in a range of electronic devices. Its derivatives have been incorporated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), demonstrating promising performance characteristics.

Organic Field-Effect Transistors (OFETs)

Thiazole-containing co-oligomers and polymers have been investigated for their charge transport properties in OFETs. researchgate.net The introduction of a thiazole (B1198619) unit into a polymer backbone can enhance planarity and intermolecular interactions, which are beneficial for efficient charge transport. acs.org For instance, some thiazolothiazole-phenylene co-oligomers have exhibited p-type semiconducting behavior with hole mobilities in the range of 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.net The performance of these materials is often evaluated based on their charge carrier mobility and the on/off ratio of the transistor. nih.gov Polymers incorporating dithieno[3,2-b:2′,3′-d]silole as a donor unit alongside an isoDPP acceptor have shown p-type behavior with hole mobilities around 0.03 cm² V⁻¹ s⁻¹. nih.gov

Interactive Table: Performance of this compound-related materials in OFETs.

Material Type Mobility (cm²/Vs) On/Off Ratio Reference
Thiazolothiazole-phenylene co-oligomers 10⁻² - 10⁻¹ (hole) 10⁶ researchgate.net
isoDPP-based polymer 0.03 (hole) - nih.gov

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic solar cells, this compound and its derivatives are utilized to create polymers and small molecules that act as electron donor or acceptor materials in the photoactive layer. nih.govnankai.edu.cn The electron-withdrawing nature of the thiazole unit helps to lower the HOMO energy level of the resulting polymers, which can lead to a higher open-circuit voltage (Voc) in photovoltaic devices. d-nb.info

For example, a copolymer named PSZ, which combines a fluorinated 2D-benzodithiophene (BDT) unit with a 4-methyl thiazole-bromine unit, was designed as a polymer donor. d-nb.info This design resulted in good planarity, which is crucial for ordered intermolecular arrangement and improved charge transport. d-nb.info When blended with an acceptor material, the resulting organic solar cell achieved a high power conversion efficiency (PCE) of 17.4% with a Voc of 0.85 V. d-nb.info

Another approach involves the synthesis of all-conjugated block copolymers, such as those comprising P3HT and PTB7-Th, which have shown high hole mobility and enabled the fabrication of efficient and stable organic solar cells. bangor.ac.uk Copolymers based on bithiazole and various donor units like carbazole, dithienopyrrole, and dithienosilole have also been synthesized for use in polymer solar cells. researchgate.net A copolymer containing dithienosilole exhibited a PCE of 2.86%. researchgate.net

Interactive Table: Photovoltaic Performance of Devices Based on this compound Derivatives.

Polymer/Small Molecule Role Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Reference
PSZ Donor 0.85 - - 17.4 d-nb.info
P3HT-b-PTB7-Th Donor - - - 3.6 bangor.ac.uk
PDTSDTBTz Donor 0.68 7.85 53.5 2.86 researchgate.net
SW2:Y6 Donor:Acceptor 0.835 25.10 74.0 15.51 nankai.edu.cn

Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of materials containing the this compound motif also make them suitable for applications in organic light-emitting diodes (OLEDs). These materials can be designed to emit light in specific regions of the spectrum, including deep-red to near-infrared (NIR). For instance, novel emitters based on 5,6-difluorobenzo[c] d-nb.infoCurrent time information in Bangalore, IN.sciengine.comthiadiazole (BTDF) incorporating thiophene (B33073) π-bridges have been developed. frontiersin.org These materials exhibit a hybridized local and charge-transfer (HLCT) state, which can lead to exciton (B1674681) utilization beyond the 25% limit of traditional fluorescent materials. frontiersin.org

Doped OLEDs using these thiophene-bridged emitters have achieved high maximum external quantum efficiencies (EQE) of 5.75% with deep-red emission. frontiersin.org Non-doped devices have even demonstrated NIR emission with a maximum EQE of 1.44%. frontiersin.org The design of the molecular structure, including the strategic placement of donor and acceptor units, is critical for achieving high efficiency and color purity in OLEDs. frontiersin.orgmdpi.com

Polymer Chemistry of this compound

The polymerization of monomers containing the this compound unit allows for the creation of macromolecules with tailored optoelectronic properties. These polymers are central to the performance of the aforementioned organic electronic devices.

Synthesis of this compound Containing Polymers (e.g., Poly(this compound))

Polymers incorporating the this compound moiety are typically synthesized through cross-coupling reactions, such as Stille coupling or Suzuki coupling. d-nb.infobangor.ac.uk For example, the polymer PSZ was synthesized via a Stille coupling reaction between a distannyl derivative of benzodithiophene (BDT-Sn) and a dibrominated 4-methyl thiazole (Sz-Br), using a palladium catalyst. d-nb.info Similarly, all-conjugated block copolymers have been prepared by reacting a monobrominated poly(3-hexylthiophene) (P3HT) with distannyl and dibromo monomers of PTB7-Th through Stille step-growth polycondensation. bangor.ac.uk

The synthesis of a monomer, methyl 2,5-di(thiophen-2-yl)thiazole-4-carboxylate, has been achieved through a Stille coupling reaction between methyl-2,5-dibromothiazole-4-carboxylate and 2-(tributylstannyl)thiophene (B31521), catalyzed by Pd(PPh₃)₄. sciengine.com This monomer can then be further functionalized and polymerized. sciengine.com Oxidative polymerization using iron(III) chloride is another method that has been used to synthesize polythiophenes containing benzo[d]thiazole heterocycles. vnu.edu.vn

Optoelectronic Properties of Polymeric Derivatives

The optoelectronic properties of polymers containing this compound are highly tunable through chemical modification. The incorporation of the electron-deficient thiazole unit generally leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) energy level, which is desirable for achieving high open-circuit voltages in solar cells. nankai.edu.cnd-nb.info

The optical bandgap (Eg), which determines the absorption spectrum of the polymer, can also be engineered. For instance, donor-acceptor copolymers based on dithienogermole and various electron-deficient co-monomers exhibit different bandgaps and energy levels depending on the acceptor strength. d-nb.info Copolymers of 4,7-di(thiophen-2-yl)benzo[c] d-nb.infoCurrent time information in Bangalore, IN.sciengine.comthiadiazole and 3,4-ethylenedioxythiophene (B145204) have been synthesized, resulting in low bandgap polymers with electrochromic properties. tubitak.gov.tr The optical band gap for such a copolymer was found to be 1.32 eV. tubitak.gov.tr

The photophysical properties, including absorption and emission spectra, are key characteristics. For example, some polythiophenes containing benzo[d]thiazole exhibit fluorescence emission around 516 nm. vnu.edu.vn π-conjugated poly(arylene ethynylene)s containing dithienotitanacyclopentadiene units have shown absorption maxima up to 486 nm and an optical band gap of 2.12 eV. rsc.org

Interactive Table: Optoelectronic Properties of Polymeric Derivatives of this compound.

Polymer HOMO (eV) LUMO (eV) Optical Bandgap (eV) Absorption Max (nm) Reference
PSZ -5.19 -2.46 - - d-nb.info
PDTG-PT - - - - d-nb.info
PDTG-BTz - - - - d-nb.info
PDTG-DFBT - - - - d-nb.info
P(TBT-co-EDOT) - - 1.32 - tubitak.gov.tr
SW1 -5.02 -2.85 - - nankai.edu.cn
SW2 -5.04 -2.84 - - nankai.edu.cn

Morphology and Microstructure of Polymer Thin Films

The performance of polymer-based electronic devices is critically dependent on the morphology and microstructure of the active polymer thin films. mdpi.com The arrangement and ordering of polymer chains at the nanoscale directly influence properties like charge transport, which is fundamental for applications in field-effect transistors, light-emitting diodes, and photovoltaic cells. mdpi.com For polymers incorporating the this compound moiety, controlling the thin film morphology is key to harnessing their full potential.

The formation of polymer thin films from solution is a complex process involving polymer aggregation and crystallization. mdpi.comnih.gov Various techniques are employed to control the morphology, including the choice of solvent, the use of additives, thermal or solvent vapor annealing, and the deposition method itself (e.g., spin-coating, drop-casting). mdpi.commdpi.com These methods influence the final microstructure, which can range from amorphous and disordered to semi-crystalline with well-defined domains. mdpi.comnih.gov

For instance, studies on thin films of related heterocyclic polymers, such as poly formyl thiophene (PFTh), have been conducted using atomic force microscopy (AFM). naturalspublishing.com These studies reveal how different polymerization rates and deposition conditions affect the surface roughness and particle size of the resulting films. naturalspublishing.com Slower polymerization can lead to more homogeneous films with smaller particle sizes, for example, PFTh films showed a particle size of 36 nm. naturalspublishing.com In contrast, polymers that form faster, like poly formyl pyrrole (B145914) (PFPy), tend to create rougher surfaces with larger particles (154 nm). naturalspublishing.com The surface roughness is a key parameter, as an increase in roughness corresponds to a larger effective surface area of the film. naturalspublishing.com

In polymers containing head-to-head linked thiophene units, the inclusion of an electron-deficient thiazole ring, as seen in derivatives of this compound, can promote a more planar backbone structure through noncovalent S...O interactions when alkoxy chains are present. researchgate.net This planarity is crucial for effective π-π stacking, which facilitates intermolecular charge hopping. mdpi.com The morphology of thin films made from such polymers can be further tuned by blending them with other materials or by using advanced deposition techniques like off-center spin-coating, which can induce long-range alignment of polymer fibrillary bundles. mdpi.com

Table 1: Comparison of Thin Film Properties for Different Polymers This table presents illustrative data based on findings for related polymer systems to highlight key morphological parameters.

PolymerDeposition Time (for 450 nm thickness)Particle/Grain Size (nm)Surface Roughness (Ra)Key Morphological Feature
Poly formyl pyrrole (PFPy)6 hours154HighIrregular, rough surface naturalspublishing.com
Poly furfural (B47365) (PFFu)20 hours87MediumLess rough surface naturalspublishing.com
Poly formyl thiophene (PFTh)55 hours36LowMore homogeneous surface naturalspublishing.com
Pure Polyvinylpyrrolidone (PVP)N/A143N/AGrainy texture medcraveonline.com
PVP NanocompositeN/A12.5N/ALess grainy, integrated structure medcraveonline.com

Sensors and Probes Based on this compound (Non-Biological Targets)

The unique electronic and photophysical properties of the thiazole ring system make it a valuable component in the design of chemical sensors. unl.ptnih.gov Derivatives of this compound can act as chemosensors, forming complexes with target analytes that result in a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorometric). nih.gov

Chemo/Biosensors for Environmental Pollutants or Metal Ions

Thiazole derivatives are effective chemosensors for detecting heavy metal ions, which are significant environmental pollutants. nih.gov The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, leading to the formation of stable complexes. nih.gov This interaction can alter the electronic structure of the molecule, causing a visible change in its absorption spectrum. mdpi.comsemanticscholar.org

The development of sensors for environmental monitoring is crucial, as pollutants like phenols and heavy metals are released from various industrial processes. nih.govresearchgate.netnih.gov While traditional detection methods can be expensive and complex, chemical sensors offer a user-friendly and affordable alternative. nih.govresearchgate.net

Studies on related thiazolothiazole (TzTz) derivatives have demonstrated their excellent sensing capabilities for metal ions like Cu²⁺ and Zn²⁺. unl.pt These sensors can differentiate between the two ions through distinct spectrophotometric and spectrofluorimetric responses upon titration. unl.pt The design of such sensors often involves incorporating specific binding groups to enhance selectivity and sensitivity. The thione moiety (>C=S) in particular can be an active site for binding to target metal ions. mdpi.com For example, a Pt(dithiolene) complex featuring this group was able to selectively detect a mixture of Hg²⁺, Cu²⁺, and Ag⁺. mdpi.comsemanticscholar.org Thiazole-based chemosensors have been reported for a wide array of heavy metal ions, including Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, Pd²⁺, and Pb²⁺. nih.gov

Table 2: Thiazole-Based Sensors for Metal Ion Detection This table summarizes findings from research on thiazole and related heterocyclic compounds as chemosensors.

Sensor Base CompoundTarget Metal Ion(s)Detection MethodKey Finding
Thiazolothiazole (TzTz) derivativesCu²⁺, Zn²⁺Spectrophotometric & Spectrofluorimetric unl.ptAble to differentiate between Cu²⁺ and Zn²⁺. unl.pt
Thiazole derivatives (general)Hg²⁺, Cu²⁺, Ag⁺, Cd²⁺, Pb²⁺, etc.Colorimetric & Fluorometric nih.govBroad applicability for various heavy metal ions. nih.gov
(dchpe)Pt(dmit)Hg²⁺, Cu²⁺, Ag⁺Colorimetric mdpi.comsemanticscholar.orgCan detect single ions and distinguish combinations. semanticscholar.org

Fluorescence-Based Probes for Chemical Species

The inherent fluorescence of many thiazole-containing scaffolds makes them ideal candidates for developing fluorescence-based probes. unl.pt These probes can detect chemical species with high sensitivity and are suitable for applications where real-time monitoring is needed. nih.gov The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or fluorescence resonance energy transfer (FRET). frontiersin.orgmdpi.com

In a typical ICT-based probe, the molecule consists of an electron-donating part and an electron-accepting part connected by a π-conjugated system. frontiersin.org The binding of an analyte can enhance or disrupt the ICT process, leading to a significant shift in the emission wavelength or a change in fluorescence intensity ("turn-on" or "turn-off" response). frontiersin.org For example, a probe based on a benzo[1,2-b:4,5-b']dithiophene (BTDB) scaffold exhibited different emission wavelengths under varying pH conditions due to the protonation of an aniline (B41778) group, which enhanced the ICT effect. frontiersin.org

Designing probes based on the this compound structure can leverage these principles. The electron-rich thiophene rings can act as donors, while the electron-deficient thiazole ring can serve as an acceptor or a key part of the conjugated bridge. Modification of this core structure allows for the fine-tuning of its photophysical properties and its selectivity towards specific chemical targets. The development of such probes is a powerful tool for detecting a variety of non-biological analytes with high specificity and sensitivity.

Table 3: Mechanisms for Fluorescence-Based Probes This table outlines common operating principles for fluorescent chemical sensors.

MechanismDescriptionTypical Outcome
Intramolecular Charge Transfer (ICT)Involves an electron donor and acceptor within the same molecule. Analyte binding alters the electronic push-pull character. frontiersin.orgShift in emission wavelength or intensity change (turn-on/off). frontiersin.org
Photoinduced Electron Transfer (PET)Based on a fluorophore and a receptor. In the free state, fluorescence is quenched by electron transfer from the receptor to the fluorophore. Analyte binding inhibits PET. mdpi.comFluorescence "turn-on". mdpi.com
Fluorescence Resonance Energy Transfer (FRET)Non-radiative energy transfer between a donor fluorophore and an acceptor. The distance between them is critical and can be altered by analyte binding. mdpi.comChange in the ratio of donor-to-acceptor emission. mdpi.com

Catalysis Applications of this compound Derivatives (Non-Biological)

Catalysis is a cornerstone of the chemical industry, with catalysts being used in over 90% of industrial processes to increase reaction rates and improve efficiency. uobabylon.edu.iq A catalyst provides an alternative reaction pathway with a lower activation energy but is not consumed in the process. wikipedia.org Catalysts can be homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). libretexts.org

While the application of this compound itself in catalysis is not yet widely reported, its structural features suggest potential for its derivatives to act as catalysts or ligands in catalytic systems for non-biological reactions. The electron-rich sulfur atoms of the thiophene rings and the nitrogen atom of the thiazole ring can coordinate to metal centers, making derivatives of this compound potential ligands for homogeneous catalysis.

For example, other heterocyclic compounds are widely used in catalysis. N-heterocyclic carbenes (NHCs) form highly efficient complexes with copper(I) that catalyze a range of organic transformations, including conjugate additions and hydrosilylation reactions. beilstein-journals.org Similarly, Schiff base complexes of copper, anchored to solid supports, have been developed as reusable heterogeneous catalysts for synthesizing other heterocyclic compounds like tetrazoles. nih.gov

The development of catalysts based on this compound derivatives could lead to new, efficient catalytic systems. By modifying the core structure with appropriate functional groups, it may be possible to design catalysts with high activity and selectivity for specific organic transformations. This represents an emerging area of research with the potential to contribute to sustainable chemical synthesis. nih.gov

Chemical Reactivity and Functionalization of 2,4 Dithiophen 2 Ylthiazole

Electrophilic Aromatic Substitution Reactions on 2,4-Dithiophen-2-ylthiazole Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. The mechanism involves an initial attack by an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iquci.educsbsju.edu The reactivity and regioselectivity of this process are heavily influenced by the nature of the heterocyclic rings and any existing substituents.

In this compound, the thiophene (B33073) rings are significantly more susceptible to electrophilic attack than the thiazole (B1198619) ring due to their higher electron density. Thiophene itself is more reactive than benzene (B151609) in EAS reactions. Substitution typically occurs at the C5 (α) position, which is adjacent to the sulfur atom and not linked to the thiazole core. This preference is due to the superior stabilization of the carbocation intermediate when the positive charge can be delocalized onto the sulfur atom. If the C5 positions are blocked, substitution can occur at the C3 or C4 (β) positions, though this is less favorable. researchgate.net The thiazole ring is generally deactivated towards electrophilic attack because of the electron-withdrawing nature of the sp²-hybridized nitrogen atom. acs.orgresearchgate.net

Common electrophilic substitution reactions applicable to the thiophene rings of this molecule include:

Halogenation: Introduction of bromine or chlorine, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which proceeds selectively at the C5 positions.

Nitration and Sulfonation: These reactions introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, further modifying the electronic properties.

Friedel-Crafts Acylation and Alkylation: These reactions, mediated by Lewis acids, attach acyl and alkyl groups to the thiophene rings, serving as a gateway to more complex derivatives. nptel.ac.in However, Friedel-Crafts reactions can be limited by the deactivating nature of certain substituents. uci.edu

The directing effects of the substituent groups play a crucial role in determining the outcome of these reactions. saskoer.cawikipedia.org

Nucleophilic Reactions Involving this compound

Nucleophilic substitution reactions on the this compound scaffold are less common on the unsubstituted rings but become important when suitable leaving groups are present. byjus.com Nucleophilic Aromatic Substitution (SNAr) can occur if the rings are activated by strong electron-withdrawing groups and contain a good leaving group, such as a halogen. For instance, a halogenated thiophene or thiazole ring within the molecule could react with nucleophiles like amines, alkoxides, or thiolates.

Another class of nucleophilic reactions involves the deprotonation of the most acidic C-H bonds, typically the C5 positions on the thiophene rings, using strong bases like organolithium reagents (e.g., n-butyllithium). This generates a potent nucleophilic carbanion, which can then react with a wide array of electrophiles. This lithiation-substitution sequence is a powerful tool for introducing functional groups that are not accessible via direct electrophilic substitution.

Vicarious Nucleophilic Substitution (VNS) offers a method for the nucleophilic replacement of hydrogen atoms in electron-deficient aromatic systems. organic-chemistry.org This could potentially be applied to the thiazole ring of derivatives bearing strong electron-withdrawing groups, using carbanions that have a leaving group on the nucleophilic carbon. organic-chemistry.org

Metal-Mediated Functionalization of this compound

Transition metal-catalyzed reactions are indispensable for the precise and efficient functionalization of heterocyclic compounds like this compound. diva-portal.orgnih.gov These methods often offer high selectivity and functional group tolerance.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly prominent. After converting C-H bonds to C-Halogen or C-Metal bonds (e.g., via lithiation followed by reaction with ZnCl₂, MgBr₂, or trialkyltin chloride), Suzuki, Stille, and Negishi couplings can be used to form new carbon-carbon bonds. These reactions are essential for linking the this compound core to other aromatic or vinyl groups.

Direct C-H Arylation: More recently, direct C-H activation/arylation has emerged as a more atom-economical strategy. researchgate.netrsc.org Palladium catalysts can mediate the coupling of the C-H bonds of the thiophene rings (preferentially at the C5 position) directly with aryl halides or pseudohalides, bypassing the need for pre-functionalization of the heterocycle. researchgate.netrsc.org

Metalation: Directed ortho-metalation (DoM) can be used if a directing group is installed on the molecule. This involves deprotonation at a specific site guided by a metal-coordinating functional group, followed by quenching with an electrophile.

These metal-mediated techniques are fundamental to building the complex, π-extended structures often required for organic electronic devices. organic-chemistry.orgrsc.org

Derivatization Strategies for Tuning Electronic and Photophysical Properties.nih.govnih.gov

The modification of the this compound core is primarily aimed at tuning its electronic and photophysical properties for specific applications, such as in organic solar cells or field-effect transistors.

The electronic characteristics of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and consequently the energy gap, can be precisely controlled by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.govxisdxjxsu.asiaresearchgate.net

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) chains are considered electron-donating. wikipedia.org When attached to the thiophene rings, they raise the energy level of the HOMO more significantly than the LUMO, leading to a reduced energy gap. This typically results in a red-shift (a shift to longer wavelengths) in the material's absorption spectrum. researchgate.net Alkoxy groups, in particular, are effective at this and can also promote molecular planarity through noncovalent S···O interactions. acs.orgresearchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), ester (-COOR), or fluoro (-F) are electron-withdrawing. saskoer.caorgchemres.org Attaching EWGs to the molecular backbone generally lowers both the HOMO and LUMO energy levels. This can improve the ambient stability of the material by making it less susceptible to oxidation and can be used to match the energy levels of other materials in a device. researchgate.netotterbein.edu The thiazole unit itself acts as a mild electron-withdrawing component compared to thiophene. researchgate.net

The strategic placement of EDGs and EWGs can create a "push-pull" system within the molecule, promoting intramolecular charge transfer (ICT), which is highly desirable for non-linear optical materials and for broadening the absorption spectrum in photovoltaic applications. acs.org

Table 1: Effect of Substituents on the Electronic Properties of Thiophene-Thiazole Systems (Illustrative)
Substituent GroupPositionTypeEffect on HOMO LevelEffect on LUMO LevelEffect on Energy Gap (Eg)
-OCH3 (Methoxy)ThiopheneStrong EDGIncrease (↑)Slight Increase (↑)Decrease (↓)
-CH3 (Methyl)ThiopheneWeak EDGSlight Increase (↑)NegligibleSlight Decrease (↓)
-CN (Cyano)Thiazole or ThiopheneStrong EWGDecrease (↓)Strong Decrease (↓↓)Decrease (↓)
-F (Fluoro)ThiopheneInductive EWGDecrease (↓)Decrease (↓)Slight Change (↔)

The introduction of alkyl side chains is a critical derivatization strategy that addresses two practical challenges: solubility and solid-state morphology. researchgate.net

Solubility: The unsubstituted this compound core is a planar, rigid structure that is likely to have poor solubility in common organic solvents. Attaching flexible alkyl chains (e.g., hexyl, octyl, or branched chains like 2-ethylhexyl) dramatically improves solubility. nih.gov This is essential for solution-based processing techniques used to fabricate thin films for electronic devices. The length and branching of the alkyl chain can be varied to fine-tune solubility in specific solvents. nih.govrsc.org

Molecular Packing: In the solid state, the alkyl chains play a crucial role in dictating how the molecules arrange themselves. This molecular packing, or morphology, directly impacts the electronic coupling between adjacent molecules and, therefore, the charge transport properties of the material. rsc.org Longer linear alkyl chains can promote more ordered, lamellar packing structures, which can be beneficial for charge mobility. The strategic placement of these chains can influence whether the conjugated backbones adopt a "face-on" or "edge-on" orientation relative to a substrate, which is a critical parameter for optimizing performance in transistors and solar cells. rsc.org

Future Perspectives and Emerging Research Directions for 2,4 Dithiophen 2 Ylthiazole

Integration of 2,4-Dithiophen-2-ylthiazole into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic and inorganic components, leading to novel materials with enhanced functionalities. rsc.org These materials are generally categorized into two classes based on the nature of the interaction between the phases: Class I, where interactions are weak (e.g., van der Waals, hydrogen bonds), and Class II, where strong covalent or ionic bonds connect the components. rsc.orgnih.gov The integration of this compound into such frameworks is a promising research avenue.

Hybrid Material ClassType of InteractionPotential Role of this compoundPotential Application
Class IVan der Waals, Hydrogen Bonding, ElectrostaticGuest molecule within an inorganic host matrix; Component in a polymer blend with inorganic nanoparticles.Luminescent materials, advanced coatings.
Class IICovalent or Ionic BondsOrganic linker in Metal-Organic Frameworks (MOFs); Surface functionalization agent for metal oxides (e.g., TiO₂, ZnO).Gas storage, catalysis, sensors, photovoltaics. rsc.org

Advanced Computational Design and Screening of this compound Based Systems

Computational chemistry provides powerful tools for predicting the properties of novel materials, thereby accelerating the design and discovery process. rsc.org For systems based on this compound, methods like Density Functional Theory (DFT) are invaluable for understanding their structural and electronic properties. rsc.orgnih.gov

DFT calculations can predict key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net These parameters are crucial for determining a material's potential in electronic applications, as the HOMO-LUMO gap dictates the energy required for electronic excitation. researchgate.net By simulating the effects of adding different functional groups to the core this compound structure, researchers can screen for derivatives with optimized electronic properties for specific applications, such as organic solar cells or transistors. researchgate.net Furthermore, computational methods can model the interaction between the thiazole (B1198619) derivative and inorganic surfaces, providing insights for the rational design of hybrid materials and predicting their performance. nih.gov

Computational MethodPurposePredicted PropertiesRelevance to Material Design
Density Functional Theory (DFT)Calculate electronic structure and energies. nih.govHOMO/LUMO energy levels, bandgap, molecular electrostatic potential. researchgate.netScreening derivatives for desired electronic properties in semiconductors and photovoltaics.
Molecular Dynamics (MD)Simulate the physical movements of atoms and molecules. nih.govConformational stability, binding affinity, interaction dynamics at interfaces.Predicting the stability and morphology of hybrid materials and polymer blends.
Reduced Density Gradient (RDG)Analyze non-covalent interactions (NCI). Identification and visualization of weak interactions like hydrogen bonds and van der Waals forces.Understanding intermolecular packing in crystals and films, crucial for charge transport.

Sustainable and Scalable Synthesis of this compound

The future development and commercialization of materials based on this compound will depend on the availability of sustainable and scalable synthesis routes. Traditional organic synthesis often involves multiple steps, harsh reaction conditions, and the use of hazardous solvents, which are environmentally concerning and costly. accscience.com

Emerging research focuses on "green chemistry" principles to address these challenges. researchgate.net This includes the use of environmentally benign solvents like water, reducing the number of reaction steps through one-pot syntheses, and employing milder reaction conditions. researchgate.net For instance, a greener protocol for synthesizing 2,4-diphenyl thiazoles has been reported that uses water as a solvent and involves a direct cyclization, simplifying the workup procedure. researchgate.net Similar strategies could be adapted for the synthesis of this compound. The use of catalysts such as β-cyclodextrin can facilitate reactions in aqueous media. researchgate.net Developing scalable methods, such as flow chemistry processes, would enable continuous production, ensuring a consistent supply for research and potential industrial applications.

Synthesis ParameterTraditional ApproachSustainable ApproachBenefit of Sustainable Approach
SolventVolatile organic compounds (e.g., toluene, chloroform). sciengine.comWater, ionic liquids, supercritical fluids. researchgate.netReduced environmental impact and health hazards.
CatalystHomogeneous metal catalysts (e.g., Pd(PPh₃)₄). sciengine.comHeterogeneous catalysts, biocatalysts, phase-transfer catalysts (e.g., β-cyclodextrin). researchgate.netEasier separation, reusability, milder conditions.
Energy ConsumptionHigh temperatures, prolonged refluxing. sciengine.comMicrowave-assisted synthesis, sonochemistry, room temperature reactions.Reduced energy costs and faster reaction times.
ProcessMulti-step batch processing.One-pot synthesis, flow chemistry.Improved efficiency, reduced waste, easier scalability.

Exploration of Novel Non-Biological Applications for this compound in Emerging Technologies

While thiazole derivatives have been extensively studied for biological activities, the unique structure of this compound makes it particularly suited for non-biological applications in materials science and electronics. researchgate.net The combination of electron-rich thiophene (B33073) units and an electron-deficient thiazole core creates an intrinsic donor-acceptor character, which is highly desirable for organic semiconductors. researchgate.net

This molecular architecture allows for effective tuning of the frontier molecular orbital (FMO) levels, which is critical for optimizing performance in various electronic devices. researchgate.net Research into related dithienylthiazole structures has shown their potential as building blocks for polymers used in organic solar cells (OSCs), where they contribute to broad light absorption and improved open-circuit voltages. researchgate.netsciengine.com Other promising areas include Organic Light-Emitting Diodes (OLEDs), where the compound could serve as a host or emissive material, and Organic Thin-Film Transistors (OTFTs), which form the basis of flexible electronics. acs.orgalfachemch.com The ability to form planar backbone structures through noncovalent S···O or S···N interactions can further enhance charge transport properties in these devices. acs.orgresearchgate.net

Emerging TechnologyFunction of this compoundKey Enabling PropertyReference Finding
Organic Solar Cells (OSCs)Component of donor-acceptor polymers.Tunable HOMO/LUMO levels, broad absorption spectrum.Thiazole substitution can lower FMOs, leading to higher open-circuit voltage and smaller energy loss in solar cells. researchgate.net
Organic Light-Emitting Diodes (OLEDs)Emissive layer or host material.High photoluminescence quantum yield, good charge carrier mobility.Related dithienylthiazoles are listed as materials for OLED applications. alfachemch.com
Organic Thin-Film Transistors (OTFTs)Active semiconductor layer.High charge carrier mobility, good solution processability.Alkoxy-functionalized bithiophene/thiazoles serve as building blocks for high-performance polymeric semiconductors. acs.org
Organic Electrochemical Transistors (OECTs)Active channel material.Mixed ionic-electronic conductivity, good stability in aqueous environments.Polar side chains on similar structures can improve miscibility with ions, enabling OECT applications. acs.org

Q & A

Q. How to handle hazardous intermediates (e.g., thiols) safely during synthesis?

  • Answer :
  • Controlled environments : Use fume hoods and inert gas lines to prevent exposure .
  • Protective equipment : Wear nitrile gloves and goggles when handling toxic reagents .
  • Waste management : Neutralize reactive intermediates (e.g., with aqueous NaHCO₃) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dithiophen-2-ylthiazole
Reactant of Route 2
2,4-Dithiophen-2-ylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.